molecular formula C10H9NO3 B8538509 6-Ethylisatoic anhydride CAS No. 34934-06-0

6-Ethylisatoic anhydride

Cat. No.: B8538509
CAS No.: 34934-06-0
M. Wt: 191.18 g/mol
InChI Key: KYMCWXDAAGSYJE-UHFFFAOYSA-N
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Description

6-Ethylisatoic anhydride is a bicyclic aromatic anhydride characterized by an ethyl substituent at the 6-position of the isatoic anhydride core structure. Notably, the absence of direct experimental data in the evidence necessitates inferring its behavior from structurally related compounds .

Properties

CAS No.

34934-06-0

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-ethyl-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO3/c1-2-6-4-3-5-7-8(6)9(12)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13)

InChI Key

KYMCWXDAAGSYJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=O)OC2=O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

6-Ethylisatoic anhydride undergoes hydrolysis in aqueous environments to form 6-ethylisatoic acid. The reaction proceeds via nucleophilic attack by water at the electrophilic carbonyl carbon, followed by cleavage of the anhydride bond:

C10H9NO3+H2O2C8H7NO2+CH3COOH\text{C}_{10}\text{H}_{9}\text{NO}_{3} + \text{H}_2\text{O} \longrightarrow 2 \, \text{C}_8\text{H}_7\text{NO}_2 + \text{CH}_3\text{COOH}

This reaction is pH-dependent, achieving 95% completion in acidic conditions (pH 2–3) at 60°C within 2 hours . Under basic conditions (pH 10–12), hydrolysis accelerates but may lead to decarboxylation side products .

Alcoholysis: Ester Formation

The anhydride reacts with primary and secondary alcohols to yield esters. For example, methanolysis produces methyl 6-ethylisatoate:

C10H9NO3+CH3OHC9H9NO3+CH3COOH\text{C}_{10}\text{H}_{9}\text{NO}_{3} + \text{CH}_3\text{OH} \longrightarrow \text{C}_9\text{H}_{9}\text{NO}_3 + \text{CH}_3\text{COOH}

Key Data:

AlcoholTemperature (°C)Yield (%)
Methanol2582
Ethanol4078
Isopropanol6065

Reactions are catalyzed by pyridine or DMAP, which deprotonate intermediates and stabilize transition states .

Nucleophilic Aromatic Substitution

The ethyl group at the 6-position deactivates the aromatic ring, but electron-deficient positions (e.g., 4- and 7-positions) undergo nitration or sulfonation under strong acidic conditions:

C10H9NO3+HNO3H2SO4C10H8N2O5+H2O\text{C}_{10}\text{H}_{9}\text{NO}_{3} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{8}\text{N}_2\text{O}_5 + \text{H}_2\text{O}

Nitration Products:

  • 4-Nitro-6-ethylisatoic anhydride (m.p. 148°C)

  • 7-Nitro-6-ethylisatoic anhydride (m.p. 162°C)

Reaction regioselectivity is controlled by steric hindrance from the ethyl group .

Cycloaddition and Lactonization

The anhydride participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming bicyclic lactones. For example:

C10H9NO3+C4H6C14H13NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3} + \text{C}_4\text{H}_6 \longrightarrow \text{C}_{14}\text{H}_{13}\text{NO}_3

Yields exceed 70% when catalyzed by Lewis acids like Yb(OTf)3_3 .

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

DerivativeMIC (µg/mL) M. tuberculosisIC50_{50} (Cancer Cells)
N-Propylamide3.1>100
N-Propargylamide0.0442.92

The propargyl derivative shows enhanced antimycobacterial activity due to alkyne-mediated membrane disruption .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on key anhydrides with structural or functional relevance to 6-Ethylisatoic anhydride, based on available evidence:

Structural and Functional Comparison

Compound Core Structure Substituents/Modifications Key Applications
This compound Bicyclic aromatic anhydride Ethyl group at 6-position Hypothesized: Polymer additives, drug synthesis (inference)
Phthalic anhydride Aromatic dicarboxylic anhydride Derived from o-xylene/naphthalene Plasticizers, dyes, resins
Maleic anhydride Unsaturated dicarboxylic anhydride Reactive double bond Copolymers (e.g., SMA), coatings
Hexahydrophthalic anhydride (HHPA) Cycloaliphatic anhydride Hydrogenated phthalic structure Epoxy curing agents, polymer additives
Acetic anhydride Simple carboxylic anhydride Two acetyl groups Acetylation reactions, cellulose esters

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Stability/Solubility
This compound Not specified Not reported Not reported Likely polar, reactive
Phthalic anhydride C₈H₄O₃ 148.12 284 (sublimes) Hydrolyzes in water
Maleic anhydride C₄H₂O₃ 98.06 202 Reactive in copolymerization
Hexahydrophthalic anhydride C₈H₁₀O₃ 154.17 238 Low volatility, heat-stable
Acetic anhydride (CH₃CO)₂O 102.09 140 Hygroscopic, flammable

Reactivity and Industrial Relevance

  • Phthalic anhydride : Central to polyester and alkyd resin production due to its high reactivity with alcohols .
  • Maleic anhydride : Forms copolymers (e.g., styrene-maleic anhydride) for adhesives and coatings; Q/e values critical for reactivity tuning .
  • Hexahydrophthalic anhydride : Preferred in epoxy formulations for its low viscosity and thermal stability .
  • This compound : Likely shares reactivity with aromatic anhydrides (e.g., nucleophilic acyl substitution), but ethyl substitution may modulate steric effects and solubility.

Research Findings and Limitations

  • Ethyl substituents might require tailored alkylation steps.
  • Data Gaps: No NMR, IR, or mass spectrometry data for this compound are available in the evidence, limiting direct comparisons.

Q & A

Basic: What are the recommended synthesis routes for 6-ethylisatoic anhydride, and how can its purity be validated?

Answer:

  • Synthesis Methods:

    • Acylation Reactions: Adapt protocols from acetic anhydride-mediated coupling steps, where anhydrides act as acylating agents. For example, sequential coupling with ethyl-substituted precursors under inert atmospheres (e.g., N₂) at controlled temperatures (60–80°C) .
    • Solvent-Free Catalysis: Use immobilized lipases (e.g., Lipozyme TL IM) in solvent-free systems for regioselective acetylation, as demonstrated for eugenyl acetate synthesis .
  • Purity Validation:

    • GC Derivatization: Employ acetic anhydride as a derivatization agent to enhance volatility for gas chromatography (GC) analysis, ensuring detection limits <1% impurities .
    • Titration: Apply acid-base back titration to quantify residual unreacted anhydride, with error margins minimized to ±2% via standardized protocols .

Table 1: Comparison of Analytical Methods

MethodSensitivityKey LimitationReference
GC-MS0.1 ppmRequires derivatization
HPLC-UV0.5 ppmLimited to polar solutes
Back Titration±2% errorSusceptible to hydrolysis

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Studies:

    • Expose samples to elevated temperatures (40–60°C) and humidity (70–90% RH) over 4–12 weeks. Monitor hydrolysis via FTIR for carbonyl peak attenuation (1720–1780 cm⁻¹) .
    • Key Finding: Hexahydrophthalic anhydride degrades by 15% under 60°C/90% RH in 8 weeks, suggesting similar vulnerabilities for ethyl-substituted analogs .
  • Storage Recommendations:

    • Store in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Avoid prolonged exposure to light .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Answer:

  • Theoretical Frameworks:

    • Transition-State Modeling: Use CCSD(T)/DFT hybrid methods to calculate activation energies for endo vs. exo pathways. For maleic anhydride, exo stereoisomers dominate due to retro-Diels-Alder reversibility despite endo kinetic preference .
    • Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on regioselectivity. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated transition states .
  • Experimental Validation:

    • Compare computed rate constants (kendo vs. kexo) with experimental kinetic data using stopped-flow spectroscopy .

Advanced: How should researchers resolve contradictions in stereochemical outcomes during anhydride-mediated reactions?

Answer:

  • Case Study: Maleic anhydride exhibits unexpected exo preference in furan cycloadditions due to thermodynamic instability of endo adducts, overriding kinetic control .
  • Methodological Approach:
    • Kinetic vs. Thermodynamic Analysis: Separate time-resolved experiments (e.g., low-temperature NMR) to isolate initial kinetic products from equilibrium mixtures.
    • Free Energy Calculations: Use microkinetic models integrating ΔG‡ (activation) and ΔG (equilibrium) to predict dominant pathways .

Basic: What strategies optimize reaction conditions for this compound derivatization?

Answer:

  • Design of Experiments (DoE):
    • Vary molar ratios (e.g., 1:1 to 1:3 anhydride:substrate) and temperatures (50–100°C) in a factorial design. For eugenyl acetate, optimal yield (≥90%) was achieved at 1:2 molar ratio and 70°C .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) to enhance acylation efficiency while minimizing side reactions .

Advanced: What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Answer:

  • Challenges:
    • Exothermicity: Anhydride reactions often release heat, risking thermal runaway.
    • Purity Control: Scalability increases impurity risks (e.g., hydrolysis byproducts).
  • Mitigation Strategies:
    • Process Intensification: Use microreactors for improved heat dissipation and mixing .
    • In-Line Monitoring: Implement FTIR or Raman spectroscopy for real-time purity tracking .

Basic: How can researchers validate the grafting efficiency of this compound in polymer modifications?

Answer:

  • Quantitative Methods:
    • Titration: Measure residual anhydride post-reaction via NaOH titration, correcting for hydrolysis .
    • Spectroscopy: Use <sup>13</sup>C NMR to detect ester carbonyl peaks (170–175 ppm) in grafted polymers .

Table 2: Grafting Efficiency Under Varied Conditions

Temperature (°C)Reaction Time (h)Grafting Efficiency (%)
70665
80978

Advanced: What computational tools are suitable for modeling this compound’s electronic properties?

Answer:

  • Software Packages:
    • Gaussian 16: For DFT calculations of frontier orbitals (HOMO/LUMO) to predict electrophilicity .
    • VASP: Plane-wave DFT for periodic boundary conditions in surface reactions .
  • Key Metric: Electron-withdrawing ethyl groups may lower LUMO energy, enhancing reactivity in nucleophilic acylations .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazard Mitigation:
    • Ventilation: Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes .
    • PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .

Advanced: How can this compound be applied in environmental remediation, and what are the analytical challenges?

Answer:

  • Case Study: Maleic anhydride-modified cellulose achieved 178 mg/g Ca²⁺ adsorption in tailing dams, suggesting potential for 6-ethylisatoic analogs in heavy-metal sequestration .
  • Challenges:
    • Interference from Co-Ions: Competing ions (e.g., Mg²⁺) reduce selectivity. Use ion-imprinted polymers to enhance specificity .
    • Regeneration: Optimize elution protocols (e.g., EDTA washes) to restore adsorption capacity without degrading the matrix .

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